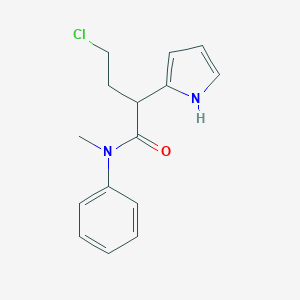

4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c1-18(12-6-3-2-4-7-12)15(19)13(9-10-16)14-8-5-11-17-14/h2-8,11,13,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLMULSRFBUNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(CCCl)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aldoxorubicin hydrochloride is synthesized by attaching doxorubicin to an acid-sensitive linker, specifically N-ε-maleimidocaproic acid hydrazide (EMCH) . The synthesis involves the following steps:

Activation of Doxorubicin: Doxorubicin is first activated by reacting with an appropriate reagent to introduce a reactive group.

Linker Attachment: The activated doxorubicin is then reacted with N-ε-maleimidocaproic acid hydrazide to form the aldoxorubicin conjugate.

Purification: The final product is purified using chromatographic techniques to obtain aldoxorubicin hydrochloride in its pure form.

Industrial Production Methods: Industrial production of aldoxorubicin hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.

Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the product.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen: Aldoxorubicinhydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation und Reduktion: Doxorubicin, der Wirkstoff, kann Redoxreaktionen unterliegen, die für seine antineoplastische Aktivität entscheidend sind.

Häufige Reagenzien und Bedingungen:

Saure Bedingungen: Die Spaltung des Linkers erfolgt unter sauren Bedingungen, die typischerweise im Tumormikromilieu vorliegen.

Oxidations- und Reduktionsmittel: Verschiedene Oxidations- und Reduktionsmittel können mit Doxorubicin interagieren und seine Aktivität und Stabilität beeinflussen.

Wichtige gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide, a compound with significant relevance in pharmaceutical chemistry, exhibits diverse applications primarily in the synthesis of various therapeutic agents. This article explores its scientific research applications, particularly focusing on its role as an intermediate in drug synthesis and its potential biological activities.

Structure and Characteristics

This compound is characterized by a chloro group, a methyl group, and a phenyl group attached to a butanamide backbone with a pyrrole moiety. This unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Pathways

The synthesis of this compound has been documented through various methods, including the use of Grignard reagents and other coupling reactions. For instance, one method involves reacting a dihalobutanamide with a pyrrole Grignard reagent, which results in the formation of the desired amide .

Drug Development

The compound serves as an important intermediate in the synthesis of ketorolac, a non-steroidal anti-inflammatory drug (NSAID). Ketorolac is widely used for its analgesic properties. The preparation process involves several steps where this compound is transformed into ketorolac through hydrolysis and subsequent reactions .

Research indicates that compounds containing the pyrrole scaffold, such as this compound, exhibit various biological activities. Pyrrole derivatives have been studied for their potential as anti-inflammatory agents, analgesics, and even as anticancer agents due to their ability to modulate biological pathways effectively .

Case Studies

- Ketorolac Synthesis : A notable case study involved the efficient synthesis of ketorolac using this compound as an intermediate. The process highlighted the compound's utility in producing a widely used analgesic with significant clinical relevance .

- Pyrrole Derivatives : Various studies have explored the pharmacological potential of pyrrole derivatives, indicating that modifications to the pyrrole ring can enhance biological activity. This underscores the importance of this compound as a precursor for further modifications aimed at developing new therapeutic agents .

Table 1: Summary of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Grignard Reaction | Reaction with dihalobutanamide | 81% |

| Hydrolysis | Conversion to ketorolac | N/A |

| Coupling Reactions | Formation of various pyrrole derivatives | Variable |

Table 2: Biological Activities of Pyrrole Derivatives

Wirkmechanismus

Aldoxorubicin hydrochloride exerts its effects through a targeted delivery mechanism:

Albumin Binding: After administration, aldoxorubicin binds to endogenous circulating albumin through the EMCH linker.

Tumor Accumulation: The albumin-bound aldoxorubicin preferentially accumulates in tumors due to the enhanced permeability and retention effect.

Acidic Cleavage: In the acidic environment of the tumor, the linker is cleaved, releasing free doxorubicin.

DNA Interaction: Doxorubicin intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The compound shares structural similarities with PDE5 inhibitors such as sildenafil and 2-aminothiazole derivatives (e.g., compounds 5, 10a, and 11b from ). Key structural differences include:

- Core Heterocycle: The target compound uses a pyrrolyl group, whereas analogs like sildenafil and 2-aminothiazole derivatives rely on pyrazolopyrimidinone or thiazole rings.

- Substituents : The 4-chloro group and N-methyl-N-phenyl groups are distinct from the sulfonamide or alkoxy substituents in other PDE5 inhibitors.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | PDE5 Inhibition (%) | MABP Effect (mmHg) |

|---|---|---|---|---|

| Sildenafil | Pyrazolopyrimidinone | Sulfonamide, methoxy groups | 100 (Reference) | -25 to -30 |

| 2-Aminothiazole derivative (Compound 5) | Thiazole | 3-oxo-N-(thiazol-2-yl)butanamide | 100 | Not reported |

| 4-Chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide | Pyrrolyl | 4-Cl, N-methyl, N-phenyl | Not reported | Not reported |

Comparative Pharmacological Data

While direct data for this compound are lacking, insights can be drawn from structurally related compounds:

- PDE5 Inhibition : Thiazole-based analogs (e.g., Compound 5) achieved 100% PDE5 inhibition, comparable to sildenafil . The pyrrolyl group in the target compound may exhibit similar π-π stacking interactions but could alter binding affinity due to reduced electronegativity compared to thiazole.

- The chloro substituent in the target compound might influence vasodilatory effects, though this requires validation.

Molecular Docking and Structure-Activity Relationship (SAR)

highlights that thiazole-based compounds mimic sildenafil’s docking poses, with shape and electrostatic similarities driving PDE5 binding . For this compound:

- Pyrrolyl vs. Thiazole : The pyrrolyl group’s smaller size and lower polarity may reduce hydrophobic interactions with PDE5’s catalytic pocket.

- N-Methyl-N-phenyl Groups : These substituents may improve lipophilicity and blood-brain barrier penetration compared to sulfonamide groups in sildenafil.

Biologische Aktivität

4-Chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide, a compound with the CAS number 328936-20-5, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a phenyl ring attached to a butanamide backbone with a pyrrole moiety. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClN₃O |

| Molecular Weight | 273.75 g/mol |

| CAS Number | 328936-20-5 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Urease Inhibition

A notable study focused on the urease inhibitory activity of related compounds, which suggests that this compound could potentially inhibit urease activity. The study reported an IC50 value indicating effective inhibition when tested against urease enzymes, which are critical in various physiological processes and pathologies such as kidney stones and gastric infections .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects. In vitro studies demonstrated that it inhibits the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with heme detoxification pathways within the parasite, leading to increased oxidative stress and eventual cell death .

Case Studies

- Urease Inhibition Study : A study conducted by researchers synthesized various butanamides and tested their urease inhibitory potential. The findings indicated that compounds similar to this compound showed promising results with IC50 values comparable to known inhibitors .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. Results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent .

- Antiparasitic Mechanism : A detailed investigation into the mechanism of action revealed that this compound disrupts the digestive vacuole function in P. falciparum, leading to the accumulation of toxic heme products .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the side chains and functional groups can enhance efficacy and reduce toxicity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of larger alkyl groups at N-methyl position | Increased potency against parasites |

| Substitution on phenyl ring with halogens | Enhanced antibacterial activity |

| Alteration of pyrrole position | Variable effects on urease inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves coupling reactions (e.g., amidation) using catalysts like palladium on carbon and solvents such as DMF or THF. Key intermediates (e.g., chlorinated precursors or pyrrole derivatives) are characterized via thin-layer chromatography (TLC) for progress monitoring and HPLC for purity validation. Structural confirmation of intermediates requires NMR (¹H/¹³C) and mass spectrometry (MS) .

- Example : A similar compound, N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide, was synthesized via iterative coupling steps, with intermediates analyzed by NMR to verify substitution patterns .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Techniques : X-ray crystallography (using SHELX programs for refinement ) provides definitive structural data. For non-crystalline samples, 2D NMR (e.g., COSY, HSQC) resolves connectivity, while FT-IR validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Data Example : A related butanamide derivative, 4-(4-Chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide, was confirmed via crystallography (C21H25ClN2O4S, monoisotopic mass 436.122356) .

Q. What analytical methods ensure purity and stability under varying conditions?

- Protocols : High-resolution mass spectrometry (HRMS) quantifies purity (>95% typically required for pharmacological studies). Stability studies use accelerated degradation tests (e.g., exposure to heat, light, or humidity) analyzed via HPLC-UV .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve yield-purity trade-offs?

- Experimental Design : Apply statistical design of experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For instance, a central composite design (CCD) identifies optimal conditions for maximizing yield while minimizing side products .

- Case Study : A butanamide analog required THF at 60°C and 0.5 mol% Pd/C for 85% yield; deviations led to <50% yield due to incomplete coupling .

Q. What computational tools predict reactivity or biological activity of this compound?

- Approach : Density functional theory (DFT) models reaction pathways (e.g., amide bond formation energetics). Molecular docking (using AutoDock Vina) screens for binding affinity to targets like kinase enzymes. ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback .

- Example : A chlorophenyl butanamide derivative showed predicted binding to cyclooxygenase-2 (COX-2) in silico, guiding subsequent in vitro assays .

Q. How do structural modifications influence biological activity?

- Strategy : Synthesize analogs (e.g., replacing pyrrolyl with thiophene) and compare IC₅₀ values in cytotoxicity assays. SAR studies on N-(4-Pyridinylmethyl)-2-butanamine hydrochloride revealed enhanced anticancer activity with electron-withdrawing substituents .

- Data Conflict : A 2021 study noted contradictory results for chloro-substituted butanamides—some showed potent antimicrobial activity (MIC = 2 µg/mL), while others were inactive, attributed to stereoelectronic effects .

Q. What advanced spectroscopic techniques resolve ambiguous structural data?

- Solutions : NOESY NMR clarifies spatial arrangements of substituents. For stereoisomers, chiral HPLC or vibrational circular dichroism (VCD) distinguishes enantiomers. A 2015 study on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide used fluorescence spectroscopy to correlate structure with emission properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.